Ether, bis(1-chloroethyl)
Description
Contextualization of Alpha-Haloethers in Organic Synthesis and Reactivity Theory
Alpha-haloethers, as a class, are characterized by a halogen atom attached to the carbon atom that is also bonded to the ether oxygen. This structural arrangement leads to a high degree of chemical reactivity. The presence of two electronegative atoms, oxygen and the halogen, on the same carbon atom makes the halogen atom susceptible to nucleophilic displacement. This high reactivity is a defining feature and has been a subject of study since the 19th century.
The reactivity of alpha-haloethers is attributed to the stabilization of the resulting carbocation intermediate through resonance with the adjacent ether oxygen. This stabilization facilitates the departure of the halide ion, making these compounds potent alkylating agents. tandfonline.comstackexchange.com Their utility in organic synthesis is well-documented, where they serve as versatile reagents for introducing protecting groups for alcohols and phenols, and as precursors for a variety of functional group transformations. stackexchange.comresearchgate.netorgsyn.org For instance, chloromethyl methyl ether (MOMCl) is a widely used reagent for the protection of alcohols. researchgate.netorgsyn.org The high reactivity of these compounds also necessitates careful handling, as some are known carcinogens. stackexchange.comorgsyn.org
Structural Isomerism and Regioisomeric Considerations in Dichloroethyl Ethers
The molecular formula C4H8Cl2O can represent several structural isomers, each with distinct chemical and physical properties. Bis(1-chloroethyl) ether, with the IUPAC name 1-chloro-1-(1-chloroethoxy)ethane, is an alpha-haloether where both chlorine atoms are positioned on the alpha-carbons. nih.gov Its regioisomer, bis(2-chloroethyl) ether (also known as 2,2'-dichlorodiethyl ether), has the chlorine atoms on the beta-carbons relative to the ether oxygen. wikipedia.orgsigmaaldrich.com This difference in the position of the chlorine atoms significantly impacts their chemical reactivity.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Position of Chlorine Atoms |
| Ether, bis(1-chloroethyl) | 1-chloro-1-(1-chloroethoxy)ethane | 6986-48-7 | C4H8Cl2O | Alpha (α) |
| Ether, bis(2-chloroethyl) | 1-chloro-2-(2-chloroethoxy)ethane | 111-44-4 | C4H8Cl2O | Beta (β) |
| 1,2-Dichloro-1-ethoxyethane | 1,2-dichloro-1-ethoxyethane | 623-46-1 | C4H8Cl2O | Alpha (α) and Beta (β) |
Historical Development and Evolution of Research in Chloroalkyl Ether Chemistry
The study of chloroalkyl ethers dates back to 1839 with the synthesis of α-chloroethyl ethyl ether by Malaguti. tandfonline.com Since then, a vast number of these compounds have been synthesized and their chemistry explored. tandfonline.com Early research focused on their synthesis and fundamental reactivity. Over time, their utility as intermediates in organic synthesis became a major focus, leading to the development of various synthetic methodologies employing these reactive species. researchgate.netacs.org
A significant aspect of the historical evolution of research into chloroalkyl ethers has been the recognition of their hazardous nature. wikipedia.org Bis(chloromethyl) ether (BCME), a structurally related alpha-haloether, is a known potent human carcinogen. ebi.ac.uknih.gov This discovery prompted a shift towards developing safer handling procedures and in-situ generation methods to minimize exposure. orgsyn.org The high reactivity that makes them useful in synthesis also contributes to their toxicity, as they can readily alkylate biological macromolecules. tandfonline.com
Current Academic Significance and Research Gaps Pertaining to Bis(1-chloroethyl) Ether
Currently, the academic significance of bis(1-chloroethyl) ether is primarily centered on its role as a model compound for studying the reactivity of alpha-haloethers and for its potential applications in specialized organic synthesis. While much of the focus in the broader field of chloroalkyl ethers has been on more commonly used reagents like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), the unique difunctional nature of bis(1-chloroethyl) ether presents opportunities for creating specific molecular architectures. researchgate.netwikipedia.org
However, a review of the available literature reveals significant research gaps specifically concerning bis(1-chloroethyl) ether. While its basic properties are documented, detailed mechanistic studies, kinetic data, and a broad exploration of its synthetic applications are less common compared to its simpler analogs. nih.govchemeo.com There is a lack of extensive research on its specific reaction pathways and the stereochemical outcomes of its reactions. Further investigation into its potential as a cross-linking agent or as a precursor to novel heterocyclic compounds could be fruitful areas for future research. The development of new synthetic methods that utilize the unique reactivity of this specific isomer remains an open area for exploration.
| Property | Value | Source |
| Molecular Weight | 143.01 g/mol | nih.gov |
| Molecular Formula | C4H8Cl2O | nih.gov |
| IUPAC Name | 1-chloro-1-(1-chloroethoxy)ethane | nih.gov |
| CAS Number | 6986-48-7 | nih.gov |
| Density | 1.111 g/mL | stenutz.eu |
Structure
3D Structure
Properties
CAS No. |
27753-54-4 |
|---|---|
Molecular Formula |
C4H8Cl2O |
Molecular Weight |
143.01 g/mol |
IUPAC Name |
1-chloro-1-(1-chloroethoxy)ethane |
InChI |
InChI=1S/C4H8Cl2O/c1-3(5)7-4(2)6/h3-4H,1-2H3 |
InChI Key |
OBQPKGCVMCIETH-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(C)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Halogenation Approaches to Chloroethyl Ethers
The direct chlorination of diethyl ether can be employed to produce bis(1-chloroethyl) ether. This process typically involves the introduction of chlorine gas into diethyl ether, often in the presence of a radical initiator or under UV light to facilitate the reaction. The reaction proceeds via a free-radical chain mechanism, where chlorine radicals abstract hydrogen atoms from the carbon adjacent to the ether oxygen.
However, this method is often plagued by a lack of selectivity, leading to a mixture of chlorinated products. The chlorination can occur at either the alpha or beta positions of the ethyl groups, and multiple chlorination events can take place. To favor the formation of the 1-chloroethyl derivative, reaction conditions must be carefully controlled. Lower temperatures and the use of specific catalysts can help to improve the regioselectivity of the halogenation.
A related approach involves the reaction of acetaldehyde (B116499) with hydrochloric acid. sciencemadness.org While this method can produce bis(1-chloroethyl) ether, it is also known to be sensitive to reaction conditions and can result in the formation of various byproducts. sciencemadness.org
Etherification Reactions Involving Halogenated Ethanol (B145695) Derivatives
A more controlled synthesis of bis(1-chloroethyl) ether can be achieved through etherification reactions. One such method is the reaction of 1-chloroethanol (B3344066) with a suitable base to form the corresponding alkoxide, which is then reacted with a 1-chloroethyl halide. This approach, a variation of the Williamson ether synthesis, allows for more precise control over the final product structure.
Another documented method involves the direct reaction of diethylene glycol with thionyl chloride. google.com In a specific patented process, diethylene glycol and thionyl chloride are reacted at a molar ratio of 1:2.1 to 1:3, with the temperature maintained between 90 and 130°C for 60 to 150 minutes. google.com The resulting product, bis(2-chloroethyl) ether, is then purified by vacuum distillation. google.com While this patent describes the synthesis of the 2-chloro isomer, similar principles could be adapted for the 1-chloro isomer by starting with the appropriate diol.
The Appel reaction offers another route, where an alcohol is converted to an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide. sciencemadness.org This method could potentially be adapted for the synthesis of bis(1-chloroethyl) ether from the corresponding diol, although it would require careful selection of reagents to avoid side reactions. sciencemadness.org
Formation Mechanisms as Minor Products or Byproducts in Related Organic Syntheses
Bis(1-chloroethyl) ether can be formed as a byproduct in various industrial processes. For instance, in the production of certain chemicals where ethylene (B1197577) or propylene (B89431) is chlorinated in the presence of water or alcohols, small quantities of chloroethers can be generated. canada.ca The reaction of formaldehyde (B43269) with chloride ions under acidic conditions can also lead to the formation of related chloroethers, such as bis(chloromethyl)ether. chemicalbook.com
In the synthesis of other organic compounds, the presence of residual starting materials or catalysts can lead to the unintended formation of bis(1-chloroethyl) ether. For example, in reactions involving ethanol and a chlorinating agent, if conditions are not strictly controlled, the formation of the corresponding ether can occur as a side reaction. The presence of this compound as an impurity has been noted in some commercial grades of related chemicals. chemicalbook.com
Strategies for Isomeric Purity and Control in Synthetic Routes
Achieving high isomeric purity is a significant challenge in the synthesis of bis(1-chloroethyl) ether, primarily due to the potential for the formation of its isomer, bis(2-chloroethyl) ether. The choice of synthetic route plays a crucial role in determining the isomeric ratio of the final product.
Direct halogenation methods are generally less selective and tend to produce mixtures of isomers. scribd.com To enhance the formation of the desired 1-chloro isomer, it is essential to control the reaction parameters such as temperature, reaction time, and the concentration of reactants. The use of phase-transfer catalysts has also been explored to improve the selectivity of such reactions.
In contrast, etherification reactions starting from isomerically pure precursors offer a much higher degree of control. For example, using pure 1-chloroethanol as a starting material in a Williamson-type synthesis would theoretically yield only the bis(1-chloroethyl) ether. However, the stability and availability of the pure precursor are critical factors.
Purification techniques such as fractional distillation under reduced pressure are often necessary to separate the desired isomer from byproducts and other isomers. google.com Spectroscopic methods, including NMR and mass spectrometry, are essential for verifying the isomeric purity of the final product. google.com
Below is a table summarizing the key synthetic methodologies and the primary challenges associated with each:
| Synthetic Methodology | Precursors | Key Reaction Conditions | Challenges |
| Direct Halogenation | Diethyl ether, Chlorine | UV light or radical initiator | Low selectivity, formation of multiple isomers and polychlorinated byproducts |
| Etherification (Williamson-type) | 1-Chloroethanol, Base, 1-Chloroethyl halide | Aprotic solvent, controlled temperature | Availability and stability of pure 1-chloroethanol |
| Reaction with Thionyl Chloride | Diethylene glycol, Thionyl chloride | 90-130°C, molar ratio control google.com | Primarily yields the 2-chloro isomer, requires adaptation for the 1-chloro isomer google.com |
| Appel Reaction | Corresponding diol, Phosphine, Carbon tetrahalide | Anhydrous conditions | Potential for side reactions, availability of reagents sciencemadness.org |
Mechanistic Investigations of Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions and Alkylating Agent Mechanisms
Ether, bis(1-chloroethyl), also known as 1-chloro-2-(2-chloroethoxy)ethane, is an organic compound with the formula O(CH2CH2Cl)2. wikipedia.org It is a colorless liquid with an odor characteristic of a chlorinated solvent. wikipedia.org The presence of two chloroethyl groups makes it a subject of interest for studies on nucleophilic substitution reactions.
Unlike the highly reactive sulfur mustard (S(CH2CH2Cl)2), bis(2-chloroethyl) ether is less reactive. wikipedia.org Research has shown that its reaction with hydroxyl ions in a 50% alcohol solution at 100°C is only slightly faster than that of isoamyl chloride. acs.org The reactions with both hydroxyl and thiosulfate (B1220275) ions in water at 100°C follow second-order kinetics. acs.org Notably, the reaction with thiosulfate ions is approximately eight times faster than with hydroxyl ions. acs.org This indicates that the oxygen atom does not significantly participate in displacement reactions through the formation of an ethyleneoxonium ion, in contrast to the behavior of β-chlorosulfides and amines. acs.org
The kinetics of nucleophilic substitution reactions involving bis(1-chloroethyl) ether are crucial for understanding its reactivity. Studies have shown that the displacement of the chlorine atom in this ether is a relatively slow process and follows bimolecular (SN2) kinetics. archive.org There is no evidence to suggest a unimolecular (SN1) activation step, which is observed in the analogous sulfur mustard gas. archive.org The stereochemistry of these reactions is consistent with an SN2 mechanism, which typically involves an inversion of configuration at the reaction center. However, detailed stereochemical studies specifically on bis(1-chloroethyl) ether are not extensively documented in the provided search results.
The hydrolysis of bis(1-chloroethyl) ether is a key reaction pathway. The ether linkage, while generally stable, can be cleaved under certain conditions. youtube.com However, acid-catalyzed nucleophilic chlorination is likely to cleave the ether link under the conditions required for primary alcohol chlorination. sciencemadness.org The hydrolysis of di-(β-chloroethyl) ether has been studied, and it was found that the replacement of chlorine by hydroxyl is kinetically bimolecular. archive.org
In metabolic studies, the hydrolysis of bis(2-chloroethyl) ether is an important step. In rats, it is metabolized to thiodiglycolic acid, 2-chloroethoxyacetic acid, and N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine. nih.gov These metabolic pathways involve the cleavage and modification of the original molecule.
Bis(1-chloroethyl) ether reacts with a variety of nucleophiles. As mentioned earlier, its reaction with thiosulfate ions is significantly faster than with hydroxyl ions, highlighting the influence of the nucleophile's nature on the reaction rate. acs.orgarchive.org The bimolecular rate constant for the reaction with thiosulfate is about ten times that with hydroxyl ion. archive.org This greater reactivity with thiosulfate is a characteristic feature of its nucleophilic substitution behavior. The compound's reactivity with other nucleophiles, such as amines, has also been explored in the context of synthesizing heterocyclic compounds, although yields can be low. reddit.com
Elimination Reactions and Formation of Unsaturated Ether Derivatives
Under the influence of a strong base, bis(1-chloroethyl) ether can undergo elimination reactions to form unsaturated products. A notable example is its reaction with potassium hydroxide (B78521) (KOH), which results in the formation of divinyl ether, an anesthetic. wikipedia.org This reaction proceeds via the elimination of two molecules of hydrogen chloride.
Reaction: O(CH2CH2Cl)2 + 2 KOH → O(CH=CH2)2 + 2 KCl + 2 H2O wikipedia.org
This transformation highlights the potential of bis(1-chloroethyl) ether as a precursor for the synthesis of valuable unsaturated ethers. The dehydrochlorination process is a key chemical property of this compound.
Participation in Cationic Polymerization Processes as an Initiator or Co-catalyst Component
Bis(1-chloroethyl) ether and its derivatives have been investigated for their role in cationic polymerization, particularly of isobutylene (B52900) (IB). nih.govacs.orgrsc.orgbohrium.comacs.orgresearchgate.net These ethers can act as co-catalysts or components of initiator systems, often in conjunction with Lewis acids like aluminum chloride (AlCl3) or ethylaluminum dichloride (EADC). nih.govacs.orgrsc.orgacs.orgresearchgate.net
The addition of ethers to initiator solutions can influence the polymerization process by stabilizing carbenium ions, which can affect reaction rates and the properties of the resulting polymer. nih.gov For instance, ethers containing electron-withdrawing substituents, such as bis(2-chloroethyl) ether, can lead to faster polymerization and produce polyisobutylenes (PIBs) with lower molecular weights compared to when other ethers like diisopropyl ether are used. rsc.org
In the cationic polymerization of isobutylene, the initiator system plays a critical role. When bis(2-chloroethyl) ether (CEE) is used in combination with a Lewis acid like EADC, it can form a complex that catalyzes the polymerization. acs.orgresearchgate.net The polymerization of IB initiated by tert-butyl chloride and catalyzed by the EADC•CEE complex has been studied in detail. acs.orgresearchgate.net
The mechanism is proposed to involve an equilibrium between dormant oxonium ions and active carbenium ions. acs.orgresearchgate.net The existence of these oxonium ions has been supported by NMR studies and by initiating polymerizations from preformed oxonium ions. acs.orgresearchgate.net The polymerization is first order in isobutylene concentration, and the concentration of propagating cations is very low, suggesting a dynamic equilibrium between the active and dormant species. acs.orgresearchgate.net
The nature of the solvent and the ratio of ether to Lewis acid can also significantly impact the polymerization kinetics and the properties of the final polymer. nih.govacs.orgacs.orgresearchgate.net For example, in hexanes saturated with water, the polymerization rate is significantly higher at a [CEE]/[EADC] ratio of 1 compared to dry hexanes, but at a ratio of 1.5, the rates are identical in both wet and dry hexanes. acs.orgresearchgate.net
Chain Propagation and Termination Pathways in Polymerization
Bis(1-chloroethyl) ether is structurally related to vinyl ethers, which are known to undergo cationic polymerization. The polymerization of vinyl ethers proceeds via a chain-growth mechanism involving the formation of a carbocationic active center. nih.gov An initiator, typically a Lewis acid or a protonic acid, activates the monomer, creating a carbenium ion that is subsequently attacked by other monomer units. nih.gov
Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. For a monomer like 2-chloroethyl vinyl ether (CEVE), which is structurally similar to a unit of bis(1-chloroethyl) ether, cationic polymerization has been successfully initiated using systems like CumOH/B(C₆F₅)₃/Et₂O in aqueous media. nih.govresearchgate.net The electron-withdrawing nature of the chloroethyl group influences the reactivity of the vinyl group, affecting the rate of propagation.
Termination: Chain termination in cationic polymerization can occur through several pathways. A primary mechanism is proton transfer, where the propagating carbocationic chain end loses a proton, often to the counter-ion, the monomer, or the solvent, resulting in a terminal double bond on the polymer chain. nih.govnih.gov Another pathway is chain transfer to the counter-ion, which terminates one chain while potentially initiating a new one. The stability of the propagating carbocation and the nature of the counter-ion are crucial factors in determining the dominant termination pathway. nih.gov
In the context of bis(2-chloroethyl) ether, it is often used not as a monomer but as a complexing agent or co-catalyst in the cationic polymerization of other monomers, such as isobutylene. mdpi.comresearchgate.netbohrium.com It forms complexes with Lewis acids like ethylaluminum dichloride (EADC) or aluminum chloride (AlCl₃), which then initiate polymerization. nih.govmdpi.com These ether-Lewis acid complexes can help stabilize the resulting carbenium ions, influencing both propagation and termination rates. nih.gov
Cyclization Reactions and Crown Ether Formation Chemistry
The synthesis of crown ethers often relies on the Williamson ether synthesis, a reaction between an alkoxide (or phenoxide) and an alkyl halide. quimicaorganica.netmasterorganicchemistry.com Bis(2-chloroethyl) ether is a key building block in this field, famously used by Charles Pedersen in the first synthesis of dibenzo-18-crown-6 (B77160) from catechol and bis(2-chloroethyl) ether in the presence of a base. wikipedia.orgwikipedia.orgmdpi.com The reaction involves a double Sₙ2 displacement of the chloride ions by the phenoxide nucleophiles. masterorganicchemistry.com The presence of an alkali metal cation, which acts as a template, is often crucial for achieving good yields in these cyclization reactions. tdl.org
For bis(1-chloroethyl) ether, the synthetic pathway is more challenging. The chlorine atoms are attached to secondary carbons, which makes the compound a secondary alkyl halide. In the Williamson ether synthesis, secondary halides are significantly more prone to undergoing an E2 elimination reaction in the presence of a strong base like an alkoxide, rather than the desired Sₙ2 substitution. masterorganicchemistry.comfrancis-press.com This competing elimination reaction would likely lead to the formation of vinyl ether byproducts, reducing the yield of the desired crown ether.
Therefore, while cyclization is theoretically possible, the synthesis of crown ethers using bis(1-chloroethyl) ether would be expected to be less efficient than with its primary halide isomer, bis(2-chloroethyl) ether, due to the increased likelihood of elimination side reactions.
Radical-Mediated Reactions and Atmospheric Oxidation Pathways
The atmospheric fate of chlorinated ethers is primarily determined by their reactions with photochemically generated radicals, such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and chlorine atoms (Cl•). nih.gov
Atmospheric Oxidation: Detailed computational studies on bis(2-chloroethyl) ether (BCEE) have elucidated its atmospheric oxidation mechanisms. nih.gov The reaction proceeds via hydrogen atom abstraction by atmospheric oxidants. There are two potential sites for H-abstraction in BCEE: the carbon adjacent to the oxygen (-OCH₂-) and the carbon bearing the chlorine (-CH₂Cl). Theoretical calculations show that H-abstraction from the -OCH₂- site is energetically more favorable for all major atmospheric oxidants (•OH, NO₃•, and Cl•). nih.gov This leads to the formation of the more stable ClCH₂C•HOCH₂CH₂Cl radical. nih.gov The subsequent reactions of this radical with atmospheric oxygen lead to the degradation of the molecule.
For bis(1-chloroethyl) ether, the reactivity towards radical-mediated oxidation is expected to be significantly higher. The hydrogen atom on the carbon bonded to both the ether oxygen and the chlorine atom (a tertiary C-H bond) is much weaker and more susceptible to abstraction than any of the secondary C-H bonds in the 2-isomer. The formation of the resulting tertiary radical would be a highly favored pathway, leading to a much shorter atmospheric lifetime compared to bis(2-chloroethyl) ether.
Aqueous Radical Oxidation: In aqueous environments, radical-mediated degradation can be achieved using advanced oxidation processes like the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH). nih.govdntb.gov.ua Studies on bis(2-chloroethyl) ether show that it can be effectively degraded by the Fenton process. nih.govresearchgate.net The identified reaction pathways include cleavage of the ether bond, hydroxyl substitution for hydrogen, and radical coupling. nih.govresearchgate.net Given its structure, bis(1-chloroethyl) ether would also be susceptible to oxidation by Fenton's reagent.
The table below summarizes the calculated rate constants for the reaction of bis(2-chloroethyl) ether with various atmospheric radicals at 298 K, based on computational studies.
Table 1: Calculated Rate Constants for the Reaction of Bis(2-chloroethyl) ether with Atmospheric Radicals at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| •OH Radical | 2.45 x 10⁻¹² |
| NO₃ Radical | 1.15 x 10⁻¹⁵ |
| Cl Atom | 9.80 x 10⁻¹¹ |
Data sourced from computational analysis by Paul et al. nih.gov
An article on the advanced applications of Ether, bis(1-chloroethyl) , as specified by the requested outline, cannot be generated at this time.
Extensive research has revealed a significant lack of detailed, publicly available scientific literature specifically concerning the chemical applications of Ether, bis(1-chloroethyl) (CAS 6986-48-7) . The vast majority of published research focuses on its isomer, bis(2-chloroethyl) ether (CAS 111-44-4) .
Consequently, there is insufficient information to provide a thorough, informative, and scientifically accurate account for the following sections as required:
Advanced Applications in Chemical Synthesis and Materials Science
Development of Novel Reagents from Bis(1-chloroethyl) Ether Derivatives:Research on the development of novel reagents from derivatives of bis-chloroethyl ether is specific to the bis(2-chloroethyl) ether isomer.
Generating an article under these circumstances would result in a document that is either too general to be informative or scientifically inaccurate, thereby failing to meet the quality and specificity standards of the request.
Environmental Fate and Degradation Pathways
Abiotic Environmental Transformation Mechanisms
Detailed studies on the hydrolysis kinetics and photolytic degradation of bis(1-chloroethyl) ether are not available in the public domain. As an α-haloether, it is expected to hydrolyze rapidly in aqueous media. epa.govepa.gov For comparison, related α-haloethers such as bis(chloromethyl) ether are reported to have hydrolysis half-lives of less than a second in water. epa.gov However, without specific experimental data for bis(1-chloroethyl) ether, its precise hydrolysis rate, potential degradation products, and the influence of environmental factors like pH and temperature remain undetermined. Similarly, no information was found regarding its photolytic degradation pathways or reaction rates in the atmosphere or aquatic environments.
Biotic Degradation Mechanisms and Microbial Metabolism
No studies were identified that investigate the biodegradation of bis(1-chloroethyl) ether by microbial communities in soil, sediment, or water. Consequently, information on the microorganisms capable of its metabolism, the enzymatic pathways involved, and the resulting catabolic products is currently unavailable.
Modeling of Environmental Persistence and Transport Behavior
The absence of fundamental data on the physicochemical properties and degradation kinetics of bis(1-chloroethyl) ether precludes the development of reliable models for its environmental persistence and transport. Parameters such as partition coefficients, vapor pressure, and degradation half-lives are essential inputs for environmental fate models, and this information could not be located.
Pathways of Natural Attenuation and Transformation
Natural attenuation is the combination of processes, including abiotic and biotic degradation, that reduce the concentration of contaminants in the environment. epa.gov Due to the lack of specific data on the degradation of bis(1-chloroethyl) ether, its natural attenuation potential in various geochemical contexts cannot be assessed. While its expected rapid hydrolysis suggests a low persistence in aqueous environments, the complete environmental fate and the nature of any transformation products are unknown.
Advanced Analytical Methodologies for Research
Chromatographic-Mass Spectrometric Techniques for Reaction Monitoring and Product Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of complex mixtures generated during the synthesis of "Ether, bis(1-chloroethyl)". Its high separation efficiency and sensitive detection capabilities are invaluable for real-time reaction monitoring and detailed product characterization.
Reaction Monitoring: In a synthetic procedure such as the Williamson ether synthesis, which could be a potential route to "Ether, bis(1-chloroethyl)", GC-MS can be employed to track the consumption of reactants and the formation of the desired product and any byproducts. wikipedia.orgchemeurope.com Aliquots can be withdrawn from the reaction mixture at various time intervals, quenched, and analyzed. The resulting chromatograms would provide a quantitative overview of the reaction progress, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
A hypothetical GC-MS analysis for a reaction mixture is outlined in the table below.
Interactive Data Table: Hypothetical GC-MS Data for Reaction Monitoring
| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 3.5 | Starting Material 1 | (Hypothetical data) | 20 |
| 4.2 | Starting Material 2 | (Hypothetical data) | 15 |
| 6.8 | Ether, bis(1-chloroethyl) | (Hypothetical data) | 60 |
| 7.5 | Byproduct 1 | (Hypothetical data) | 5 |
High-Resolution Spectroscopic Characterization for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "Ether, bis(1-chloroethyl)" and any potential intermediates or byproducts. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the molecule.
Structural Elucidation:
¹H NMR: The proton NMR spectrum of "Ether, bis(1-chloroethyl)" would be expected to show distinct signals for the protons on the carbons bearing the chlorine atoms and the protons on the methyl groups. The chemical shifts of hydrogens on carbons adjacent to an ether oxygen are typically found in the range of 3.4-4.5 ppm. libretexts.org The multiplicity of these signals (e.g., doublet, quartet) would provide information about the number of neighboring protons, confirming the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would show signals for the different carbon atoms in the molecule. Carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm range. libretexts.org
While specific NMR data for "Ether, bis(1-chloroethyl)" is scarce, data from analogous simple chloroalkyl ethers can provide an estimation of expected chemical shifts. For instance, in chloromethyl methyl ether, the methylene (B1212753) protons adjacent to the oxygen and chlorine appear at a specific downfield region. chemicalbook.com Similarly, in chloromethyl ethyl ether, the methylene and methyl protons exhibit characteristic shifts and coupling patterns. chemicalbook.com
Mechanistic Studies: In situ NMR spectroscopy can be a powerful technique for studying the mechanism of the reaction forming "Ether, bis(1-chloroethyl)". rsc.org By monitoring the reaction directly in an NMR tube, it is possible to observe the formation and decay of reactive intermediates, providing valuable insights into the reaction pathway. For example, in a Williamson ether synthesis, one could potentially observe the formation of the alkoxide intermediate. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ether, bis(1-chloroethyl)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -O-CH(Cl)- | (Estimated based on analogs) | (Estimated based on analogs) |
| -CH₃ | (Estimated based on analogs) | (Estimated based on analogs) |
Development of Hyphenated Techniques for In-situ Reaction Analysis
The development of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offers powerful capabilities for in-situ reaction analysis. chemijournal.comspringernature.com These techniques can provide real-time, continuous monitoring of reaction kinetics and speciation.
For the synthesis of "Ether, bis(1-chloroethyl)", a system coupling a reaction vessel to a mass spectrometer via a capillary interface could provide instantaneous information on the concentration of reactants, intermediates, and products in the gas phase. Similarly, hyphenating a liquid chromatography (LC) system with an NMR or MS detector (LC-NMR or LC-MS) would allow for the direct analysis of the reaction mixture in the liquid phase without the need for sample workup. ijnrd.orgresearchgate.net
These advanced techniques would be particularly beneficial for understanding the complex kinetics and potential side reactions in the synthesis of "Ether, bis(1-chloroethyl)", leading to improved yields and purity.
Advanced Detection Strategies for Environmental Studies
Given the potential for chlorinated ethers to be environmental contaminants, the development of sensitive and selective detection methods is crucial. While specific methods for "Ether, bis(1-chloroethyl)" are not well-documented, methodologies used for other chloroalkyl ethers can be adapted.
Sensitive Air Monitoring: For the detection of trace levels of "Ether, bis(1-chloroethyl)" in the air, methods involving preconcentration on a sorbent material followed by thermal desorption and GC-MS analysis would likely be effective. This approach is commonly used for the analysis of volatile organic compounds (VOCs) in air. On-column reaction gas chromatography has been used for the determination of chloromethyl methyl ether at the part-per-billion level in ambient air. nih.gov
Water and Soil Analysis: The analysis of "Ether, bis(1-chloroethyl)" in water and soil samples would typically involve an extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate the compound from the matrix. The extract would then be concentrated and analyzed by GC-MS. The carcinogenic potential of some chloroalkyl ethers underscores the importance of developing highly sensitive analytical methods for environmental monitoring. ca.gov
The table below summarizes potential analytical methods for environmental detection.
Interactive Data Table: Advanced Detection Strategies for Environmental Matrices
| Matrix | Sampling & Preparation | Analytical Technique | Potential Limit of Detection |
| Air | Sorbent Tube Sampling, Thermal Desorption | GC-MS | Low ppb to ppt (B1677978) range |
| Water | Liquid-Liquid Extraction, Solid-Phase Extraction | GC-MS | Low µg/L to ng/L range |
| Soil/Sediment | Soxhlet Extraction, Pressurized Fluid Extraction | GC-MS | Low µg/kg to ng/kg range |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
A comprehensive search of scientific literature did not yield specific studies employing quantum chemical calculations to investigate the electronic structure, reactivity parameters (such as frontier molecular orbitals or electrostatic potential maps), or to predict the spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) of Ether, bis(1-chloroethyl). Such calculations would be valuable for understanding the molecule's fundamental chemical nature, including the influence of the chlorine atoms positioned on the alpha-carbon relative to the ether oxygen.
Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
There are no specific ab initio or Density Functional Theory (DFT) studies available in the peer-reviewed literature that focus on the reaction mechanisms and energetics of Ether, bis(1-chloroethyl). Investigations into its degradation pathways, hydrolysis, or reactions with atmospheric radicals, which have been performed for its isomer bis(2-chloroethyl) ether, have not been published for the bis(1-chloroethyl) variant.
Molecular Dynamics and Metadynamics Simulations of Reaction Pathways and Solvent Effects
No dedicated molecular dynamics (MD) or metadynamics simulations for Ether, bis(1-chloroethyl) have been identified in the scientific literature. These simulation techniques are instrumental in exploring conformational landscapes, reaction pathways, and the influence of solvent environments on molecular behavior over time. The absence of such studies means that the dynamic behavior and solvent interactions of this compound remain computationally unexplored.
Prediction of Structure-Reactivity Relationships and Selectivity Profiles
While dedicated studies are lacking, Ether, bis(1-chloroethyl) was included as part of a foundational study in the development of atomic parameters for three-dimensional quantitative structure-activity relationships (3D-QSAR). In 1987, a study by Ghose and Crippen aimed to model dispersive and hydrophobic interactions by evaluating atomic physicochemical parameters from a large set of molecules. researchgate.net
Ether, bis(1-chloroethyl) was one of 504 compounds used to derive and validate atomic values for molar refractivity, a measure of the total polarizability of a mole of a substance. researchgate.net The inclusion of this molecule in the training set contributed to the development of a robust model for predicting molecular properties based on atomic contributions. The study successfully evaluated 93 atomic values for 110 atom types, which could then be used to predict the molar refractivity of other compounds. researchgate.net This work represents an early example of using computational methods to relate the structure of compounds like Ether, bis(1-chloroethyl) to their physicochemical properties, which is a cornerstone of predicting reactivity and biological activity.
Table 1: Role of Ether, bis(1-chloroethyl) in QSAR Parameter Development
| Study Focus | Role of Ether, bis(1-chloroethyl) | Parameter Developed | Significance |
|---|
Computational Design of Novel Derivatives with Tailored Reactivity
A search of the scientific and patent literature did not reveal any research focused on the computational design of novel derivatives of Ether, bis(1-chloroethyl) for the purpose of tailoring its reactivity or other chemical properties. Such studies would typically involve modifying the core structure in silico and using computational methods to predict the properties of the new virtual compounds.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Atom-Economical Synthetic Routes
Current synthetic methodologies for chloroalkyl ethers often involve reagents and conditions that are not aligned with the principles of green chemistry. sciencemadness.orggoogle.com Future research is anticipated to focus on developing more sustainable and atom-economical synthetic pathways for bis(1-chloroethyl) ether.
One promising avenue is the direct synthesis from readily available precursors like acetaldehyde (B116499) and hydrogen chloride, potentially using heterogeneous catalysts to minimize waste and facilitate catalyst recycling. Another area of exploration could be the use of zinc(II) salt catalysis for the reaction between acetals and acid halides, which has been shown to be effective for other chloroalkyl ethers and offers high yields with low catalyst loading. organic-chemistry.orgnih.gov
The table below illustrates a comparison between a traditional and a potential sustainable synthetic approach.
| Feature | Traditional Synthesis (e.g., from Diethylene Glycol) | Potential Sustainable Synthesis |
| Starting Materials | Diethylene glycol, thionyl chloride | Acetaldehyde, hydrogen chloride |
| Reagents | Often involves stoichiometric amounts of halogenating agents | Catalytic amounts of reusable catalysts |
| Byproducts | Sulfur dioxide, hydrogen chloride | Water |
| Atom Economy | Moderate | High |
| Environmental Impact | Higher potential for hazardous waste | Reduced environmental footprint |
This table presents a conceptual comparison and specific sustainable routes for bis(1-chloroethyl) ether require dedicated research and development.
Exploration of Novel Catalytic Systems for Transformations Involving Bis(1-chloroethyl) Ether
The high reactivity of the alpha-chloro ether functionality in bis(1-chloroethyl) ether makes it a versatile building block for organic synthesis. tandfonline.com Future research will likely focus on harnessing this reactivity through the development of novel catalytic systems for its transformations.
Enantioselective catalysis could open up possibilities for synthesizing chiral molecules, which is of significant interest in the pharmaceutical industry. jku.atnih.gov For instance, phase-transfer catalysis or organocatalysis could be explored to achieve asymmetric substitutions on the chlorinated carbon atom. Additionally, catalyst-controlled divergent synthesis could potentially allow for the selective formation of different products from the same starting material by simply changing the catalyst system. nih.gov
Research in this area could focus on the following:
Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of reactions involving bis(1-chloroethyl) ether.
Dual Catalysis: Employing two different catalysts to promote sequential or cooperative transformations in a one-pot fashion.
Photoredox Catalysis: Using light-absorbing catalysts to enable novel bond-forming reactions under mild conditions.
Applications in Advanced Functional Materials Design
The bifunctional nature of bis(1-chloroethyl) ether, with its two reactive chloroethyl groups, makes it a potential candidate for the synthesis of advanced functional materials. Research in this direction could explore its use as a crosslinking agent or a monomer in polymerization reactions.
For example, it could be used to synthesize poly(vinyl ether)s with specific functionalities. mdpi.com The resulting polymers could have applications in areas such as coatings, adhesives, and biomedical materials. The reactivity of the chloroethyl groups could also be exploited for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.
| Potential Polymer Type | Monomers | Potential Applications |
| Crosslinked Polymers | Bis(1-chloroethyl) ether with a diol or diamine | Thermosets, hydrogels |
| Copolymers | Bis(1-chloroethyl) ether with other vinyl ethers | Specialty elastomers, functional coatings |
| Graft Copolymers | Poly(vinyl ether) backbone from bis(1-chloroethyl) ether with grafted side chains | Compatibilizers, stimuli-responsive materials |
This table outlines hypothetical applications that require experimental validation.
Advanced Mechanistic Studies of Complex Biological and Environmental Interactions
Given that alpha-haloethers are known to be reactive alkylating agents and some are classified as carcinogens, understanding the detailed mechanisms of interaction of bis(1-chloroethyl) ether with biological macromolecules is of high importance. tandfonline.comca.gov Advanced mechanistic studies could employ techniques such as mass spectrometry and NMR spectroscopy to identify the products of its reaction with DNA and proteins.
Computational modeling could further elucidate the reaction pathways and the energetic barriers involved in these interactions. On the environmental front, research is needed to understand its fate and transport in different environmental compartments. Studies on its biodegradation pathways and potential for bioaccumulation are crucial for assessing its environmental risk. epa.gov While data on its isomer, bis(2-chloroethyl) ether, is available, specific studies on bis(1-chloroethyl) ether are lacking. epa.govcdc.govnih.gov
Integration of Machine Learning and AI in Chloroalkyl Ether Research
The table below summarizes potential AI and ML applications in this research area.
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis prediction algorithms | Discovery of novel and more sustainable synthetic routes. iscientific.orgyoutube.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of toxicity, reactivity, and material properties, guiding experimental design. |
| Reaction Optimization | Bayesian optimization and other machine learning algorithms | Rapid optimization of reaction conditions (temperature, catalyst, solvent) for higher yields and selectivity. |
| Mechanistic Elucidation | AI-assisted analysis of spectroscopic and computational data | Deeper understanding of complex reaction mechanisms and biological interactions. |
Q & A
Q. What are the critical physicochemical properties of BCEE that influence its laboratory handling and experimental design?
Methodological Answer: BCEE (CAS 111-44-4) has a boiling point of 178°C , vapor pressure of 0.1 mmHg at 25°C , and water solubility of 10,200 mg/L at 20°C . These properties necessitate:
- Volatility mitigation : Use fume hoods due to low vapor pressure .
- Solubility considerations : For aqueous studies, pre-dissolve BCEE in solvents like acetone to ensure homogeneity .
- Stability : Store in amber glass under inert gas to prevent photodegradation and hydrolysis .
Refer to Table 4-1 in ATSDR’s Toxicological Profile for a full chemical identity summary .
Q. What safety protocols are essential for handling BCEE in academic research?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges .
- Decontamination : Immediately flush skin/eyes with water for 30+ minutes; use 5% sodium thiosulfate for spill neutralization .
- Ventilation : Conduct experiments in negative-pressure gloveboxes to minimize inhalation risks .
- Waste disposal : Collect in halogenated solvent waste containers, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers design a chronic exposure study to assess BCEE’s carcinogenicity in rodent models?
Methodological Answer:
- Dosage : Use a range-finding test (e.g., 50–200 mg/kg/day via oral gavage) to determine the maximum tolerated dose (MTD) .
- Exposure duration : Administer BCEE for 24 months in Sprague-Dawley rats, aligning with OECD Guideline 451 .
- Endpoints : Perform histopathological analysis on target organs (liver, lung) and calculate tumor incidence rates using Kaplan-Meier survival curves .
- Controls : Include vehicle-only and positive control groups (e.g., N-nitrosodiethylamine) .
Reference carcinogenicity data from the Carcinogenic Potency Database (CPDB) for comparative analysis .
Q. What methodologies resolve contradictions in BCEE’s toxicokinetic data across studies?
Methodological Answer:
- Literature synthesis : Use PubMed and TOXLINE with MeSH terms like “BCEE metabolism” and “species-specific clearance” to aggregate data .
- Comparative analysis : Contrast in vitro (hepatocyte microsomes) and in vivo (rodent) metabolism studies to identify interspecies variations in CYP450-mediated oxidation .
- PBPK modeling : Parameterize models with partition coefficients (e.g., blood:air = 1.2) and urinary excretion rates (0.8% of dose) to predict tissue-specific bioavailability .
- Biomarker validation : Quantify urinary thioether adducts via LC-MS/MS to confirm metabolic pathways .
Q. How can BCEE’s environmental fate be modeled using its physicochemical properties?
Methodological Answer:
- Degradation modeling : Input BCEE’s hydrolysis half-life (1.96 hours at pH 7) and photolysis rate (360 M⁻¹h⁻¹) into EPI Suite’s AOPWIN module .
- Fugacity modeling : Use Henry’s Law constant (21.27 Pa·m³/mol ) to predict volatilization from aquatic systems .
- QSAR analysis : Apply the EPA’s ECOSAR model to estimate bioaccumulation (log BCF = 1.04) and ecotoxicity (LC50 for Daphnia = 2.1 mg/L) .
- Field validation : Deploy passive samplers in contaminated sites to measure air-water partitioning coefficients .
Data Contradiction Analysis
Q. How should researchers address discrepancies in BCEE’s reported acute toxicity (LD50) values?
Methodological Answer:
- Source evaluation : Cross-reference LD50 values from primary sources (e.g., Smyth & Carpenter 1948: 105 mg/kg in rats) with later studies .
- Experimental critique : Assess differences in administration routes (oral vs. dermal) and purity of BCEE batches (technical grade vs. analytical standard) .
- Meta-analysis : Apply random-effects models to pooled LD50 data, adjusting for publication bias using funnel plots .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 178°C | |
| Vapor Pressure | 0.1 mmHg (25°C) | |
| Water Solubility | 10,200 mg/L (20°C) | |
| Log Kow | 1.68 | |
| Hydrolysis Half-Life (pH 7) | 1.96 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
